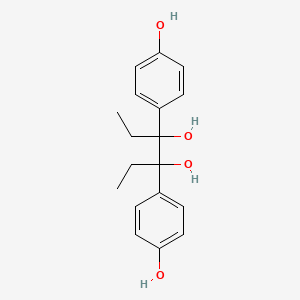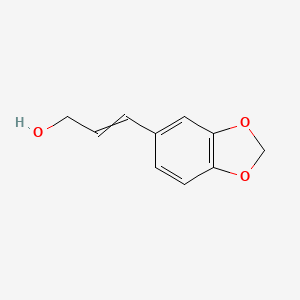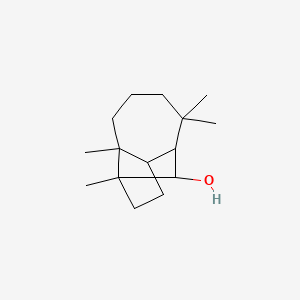
Longiborneol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longiborneol, also known as this compound or Juniperol, is a chemical compound with the molecular formula C₁₅H₂₆O and a molecular weight of 222.3663 g/mol . This compound is a derivative of methanoazulene and is characterized by its unique structure, which includes a decahydro-1,4-methanoazulene core with four methyl groups and a hydroxyl group.
Preparation Methods
The synthesis of Longiborneol involves several steps One common synthetic route starts with the cyclization of a suitable precursor to form the methanoazulene coreThe reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Longiborneol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The hydroxyl group in the compound can be oxidized to form a ketone, while reduction reactions can convert it to an alkane .
Substitution reactions involving the methyl groups can lead to the formation of different derivatives of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Longiborneol has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
In the industry, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also used in the formulation of certain cosmetic products.
Mechanism of Action
The mechanism of action of Longiborneol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Longiborneol is unique due to its specific structure and functional groups. Similar compounds include other derivatives of methanoazulene, such as 1,2,4-Methenoazulene, decahydro-1,5,5,8a-tetramethyl-, which has a similar core structure but different functional groups . The presence of the hydroxyl group in this compound distinguishes it from these similar compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3 |
InChI Key |
MNNFKQAYXGEKFA-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C |
Synonyms |
longiborneol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


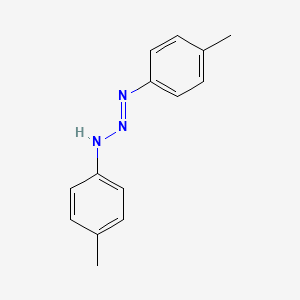
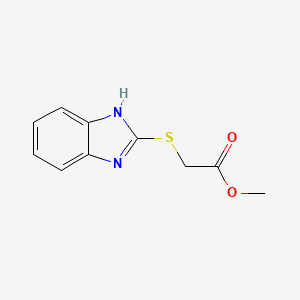
![5-Methyl-9H-[1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one](/img/structure/B1213828.png)

![[[4-(Dimethylamino)phenyl]-(2-methylpropoxy)phosphoryl]-(2-fluorophenyl)methanol](/img/structure/B1213830.png)

![4-chloro-N-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]benzamide](/img/structure/B1213836.png)

